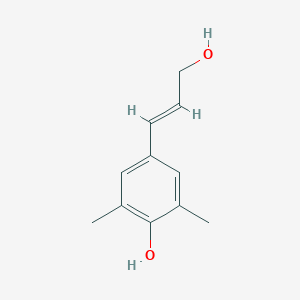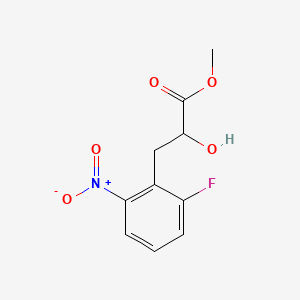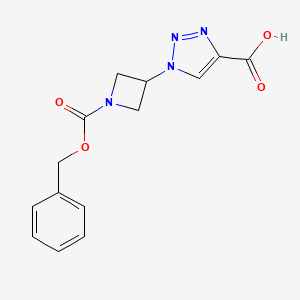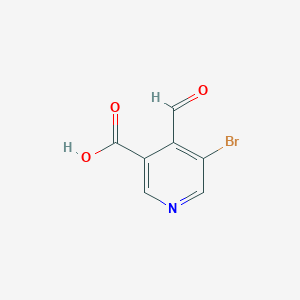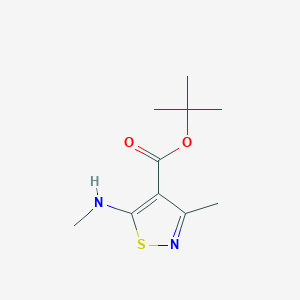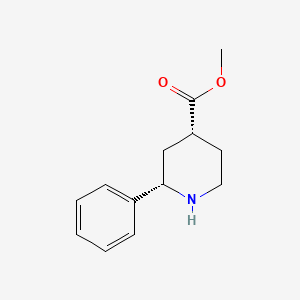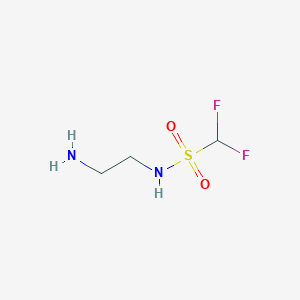
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is a chemical compound with the molecular formula C13H16O3 It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and a methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with hydroxy and methoxyethyl groups through electrophilic aromatic substitution reactions. Common reagents include methoxyethyl chloride and hydroxybenzene derivatives.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a phenyl ketone derivative.
Reduction: Formation of a cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanol.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclopropyl phenyl ketone: Lacks the hydroxy and methoxyethyl groups, making it less versatile in terms of reactivity and applications.
2-Hydroxy-5-(2-methoxyethyl)phenyl methanone: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.
Uniqueness
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound in various research fields.
属性
CAS 编号 |
1249362-85-3 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
cyclopropyl-[2-hydroxy-5-(2-methoxyethyl)phenyl]methanone |
InChI |
InChI=1S/C13H16O3/c1-16-7-6-9-2-5-12(14)11(8-9)13(15)10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 |
InChI 键 |
ZXFJPLVRPPDILE-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


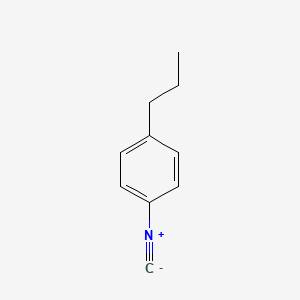
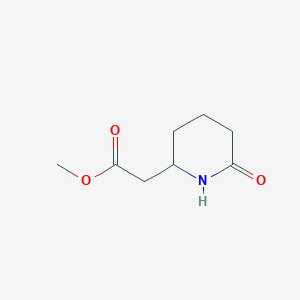

![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
